N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
The compound has been investigated for potential analgesic and anti-inflammatory activities. A study designed and synthesized a variety of novel quinazolinyl acetamides, including compounds structurally related to N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide. These compounds were tested for their analgesic, anti-inflammatory, and ulcerogenic index activities, with some showing potent effects in these areas (Alagarsamy et al., 2015).
Radiosynthesis for Imaging
Another application is in the field of radiopharmaceuticals for imaging. A related compound, AZD8931, which shares a similar structural framework, was radiolabeled for potential use in imaging EGFR, HER2, and HER3 signaling in biological systems. This study highlights the compound's relevance in developing new diagnostic tools in medical imaging (Wang et al., 2014).
Structural Studies
Structural studies of compounds similar to this compound have been conducted to understand their molecular conformation and stability. For instance, the structure of OPC‐21268, which has a related molecular structure, was analyzed to determine its extended conformation and intermolecular interactions (Kido et al., 1994).
Antimicrobial and Antifungal Activities
Some derivatives of this compound class have been evaluated for their antimicrobial and antifungal activities. A study synthesized a series of acetamide derivatives and tested them against various pathogenic microorganisms, finding promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Synthesis and Characterization
There has been significant interest in the synthesis and characterization of these compounds. Various studies have focused on developing new synthetic routes, improving yields, and analyzing the structural aspects of these compounds (Wenpeng et al., 2014).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-11-22(31-14-21(29)26-18-7-8-20(30-2)19(24)12-18)27-23(25-15)28-10-9-16-5-3-4-6-17(16)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHFBUGSUTMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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